

# IUPAC name for 2-bromoethyl propanoate

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## Compound of Interest

Compound Name: 2-Bromoethyl propanoate

Cat. No.: B15270261

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An In-depth Technical Guide to **2-Bromoethyl Propanoate** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-bromoethyl propanoate**, a valuable bifunctional molecule for synthetic chemistry and drug development. The document details its chemical properties, provides adaptable experimental protocols for its synthesis and subsequent reactions, and illustrates key chemical transformations.

## Chemical Identity and Properties

**2-Bromoethyl propanoate** is an ester bearing a reactive bromine atom, making it a useful building block for introducing a propionyloxyethyl moiety into a target molecule. Its IUPAC name is **2-bromoethyl propanoate**<sup>[1]</sup>.

Table 1: Physicochemical Properties of **2-Bromoethyl Propanoate**

Property	Value	Reference(s)
IUPAC Name	2-bromoethyl propanoate	[1]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrO <sub>2</sub>	[1]
Molecular Weight	181.03 g/mol	[1]
CAS Number	4823-46-5	[1]
Appearance	Colorless liquid (presumed)	
Boiling Point	Not explicitly found, but for the isomeric ethyl 2-bromopropanoate: 156-160 °C	[2][3]
Density	Not explicitly found, but for the isomeric ethyl 2-bromopropanoate: 1.394 g/mL at 25 °C	
Solubility	Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane. Insoluble in water.	
SMILES	CCC(=O)OCCBr	[1]
InChIKey	FBSPHFKZJKWNEC-UHFFFAOYSA-N	[1]

## Synthesis of 2-Bromoethyl Propanoate

Two common methods for the synthesis of esters are the Fischer esterification of a carboxylic acid and an alcohol, and the reaction of an acyl chloride with an alcohol. Both are adaptable for the preparation of **2-bromoethyl propanoate**.

### Method 1: Fischer Esterification of Propionic Acid with 2-Bromoethanol

This method involves the acid-catalyzed reaction between propionic acid and 2-bromoethanol. The reaction is an equilibrium, which can be driven towards the product by using an excess of one reactant or by removing water as it is formed[4][5].

Experimental Protocol (Adapted from general Fischer Esterification procedures):

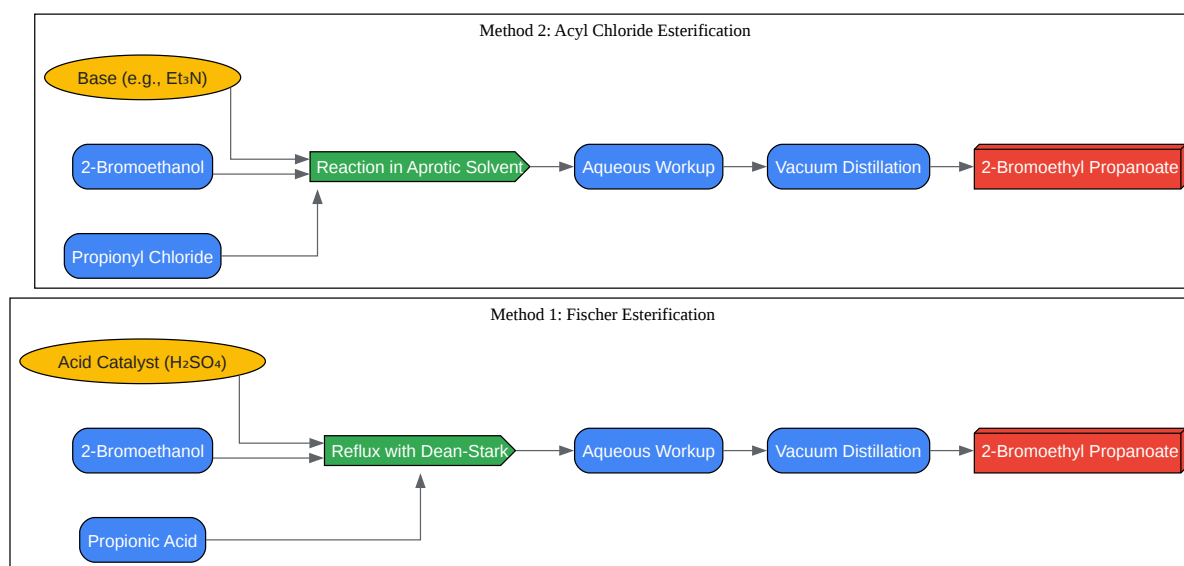
- **Reaction Setup:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add propionic acid (e.g., 0.5 mol), 2-bromoethanol (e.g., 0.6 mol, 1.2 equivalents), and an inert solvent that forms an azeotrope with water (e.g., toluene, 100 mL).
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , ~0.5 mL) or p-toluenesulfonic acid (p-TsOH, ~1 g).
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).
- **Workup:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases) to neutralize the acid catalyst and unreacted propionic acid, and finally with brine (1 x 50 mL).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure **2-bromoethyl propanoate**.

## Method 2: Reaction of Propionyl Chloride with 2-Bromoethanol

This method is generally faster and not reversible but requires the use of the more reactive and moisture-sensitive propionyl chloride. The reaction typically involves a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol (Adapted from procedures for acyl chlorides and alcohols):

- **Reaction Setup:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add 2-bromoethanol (e.g., 0.5 mol) and a dry, non-nucleophilic solvent such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or diethyl ether ( $\text{Et}_2\text{O}$ ) (100 mL). Add a non-nucleophilic base like triethylamine ( $\text{Et}_3\text{N}$ , 0.55 mol, 1.1 equivalents) or pyridine.
- **Reactant Addition:** Cool the flask in an ice-water bath. Add propionyl chloride (0.5 mol) dropwise from the dropping funnel to the stirred solution over 30-60 minutes. A precipitate of triethylammonium chloride will form.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
- **Workup:** Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of the solvent. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL), dilute HCl solution (e.g., 1 M, 2 x 50 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude ester by vacuum distillation.



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Caption: Synthesis workflows for **2-bromoethyl propanoate**.

## Reactivity and Applications in Drug Development

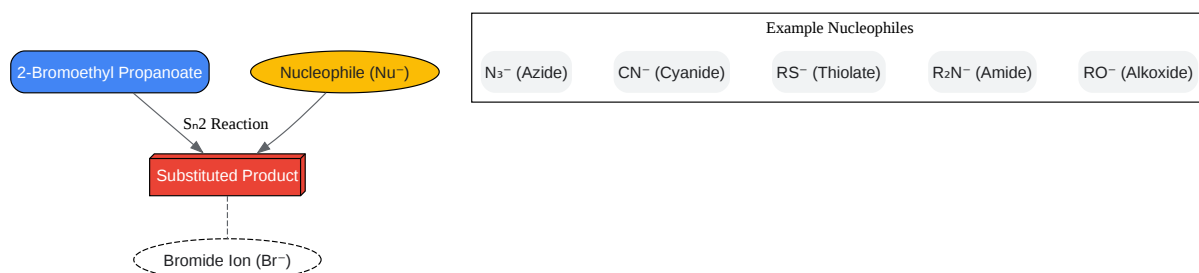
The primary utility of **2-bromoethyl propanoate** in synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of the propionyloxyethyl group into various molecular scaffolds.

## Nucleophilic Substitution Reactions

**2-Bromoethyl propanoate** readily undergoes  $S_N2$  reactions with a wide range of nucleophiles. This is a key reaction for its application in drug synthesis, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.

General Experimental Protocol for Nucleophilic Substitution (Example with Sodium Azide):

- **Reaction Setup:** In a round-bottom flask, dissolve **2-bromoethyl propanoate** (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- **Nucleophile Addition:** Add sodium azide ( $\text{NaN}_3$ , 1.1-1.5 equivalents).
- **Reaction:** Heat the mixture with stirring (e.g., to 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x volume of aqueous phase).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-azidoethyl propanoate, can be purified by column chromatography on silica gel.



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Caption: General scheme for nucleophilic substitution reactions.

## Conclusion

**2-Bromoethyl propanoate** is a versatile synthetic intermediate with significant potential in research and development, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for the strategic incorporation of a propionyloxyethyl moiety into more complex molecules. The synthetic routes and reaction protocols outlined in this guide, adapted from established chemical principles, provide a solid foundation for its utilization in the laboratory. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be performed by trained personnel in a well-ventilated fume hood.

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